SGC0946 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , , , , , , , , ] It is primarily utilized in scientific research to investigate the role of DOT1L in various biological processes and disease models. [, , , , , , , , , , ]
The molecular structure of SGC0946 has been elucidated through crystallographic studies in complex with its target, DOT1L. [, , ] These studies reveal key interactions within the DOT1L binding pocket, including hydrogen bonding and hydrophobic interactions, that contribute to SGC0946's inhibitory activity.
SGC0946 exerts its biological effects by selectively inhibiting DOT1L, a histone methyltransferase responsible for catalyzing the methylation of lysine 79 on histone H3 (H3K79). [, , , , , , , , , , ] This inhibition disrupts the epigenetic regulation of gene expression controlled by DOT1L, ultimately impacting downstream cellular processes. [, , , , , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7